Furo[2,3-b]pyridine-2-carbaldehyde

Physicochemical characterization Thermal analysis Process chemistry

Furo[2,3-b]pyridine-2-carbaldehyde (CAS 109274-92-2) is a bicyclic heteroaromatic aldehyde featuring a furan ring fused to a pyridine at the [2,3-b] junction, with the reactive formyl group at the 2‑position. This scaffold is widely recognized as a neutral isostere of the 7‑azaindole (1H‑pyrrolo[2,3-b]pyridine) hinge‑binding pharmacophore, enabling access to kinase inhibitor chemical space with altered hydrogen‑bonding and selectivity profiles.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 109274-92-2
Cat. No. B034861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine-2-carbaldehyde
CAS109274-92-2
SynonymsFuro[2,3-b]pyridine-2-carboxaldehyde (9CI)
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC(=C2)C=O
InChIInChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
InChIKeyLSMDPNNOISGCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine-2-carbaldehyde (CAS 109274-92-2) – Core Heterocyclic Aldehyde Building Block for Kinase-Focused Medicinal Chemistry


Furo[2,3-b]pyridine-2-carbaldehyde (CAS 109274-92-2) is a bicyclic heteroaromatic aldehyde featuring a furan ring fused to a pyridine at the [2,3-b] junction, with the reactive formyl group at the 2‑position . This scaffold is widely recognized as a neutral isostere of the 7‑azaindole (1H‑pyrrolo[2,3-b]pyridine) hinge‑binding pharmacophore, enabling access to kinase inhibitor chemical space with altered hydrogen‑bonding and selectivity profiles [1]. The compound serves as a versatile synthetic entry point for generating carboxamide, carboxylate, amine, and heterocycle‑fused libraries targeting kinases such as FAK, Lck, Akt, and CB1R [2].

Why Furo[2,3-b]pyridine-2-carbaldehyde Cannot Be Replaced by Thieno- or Pyrrolo‑Pyridine Aldehyde Analogs in Kinase Programs


Although thieno[2,3-b]pyridine‑2‑carbaldehyde and 1H‑pyrrolo[2,3-b]pyridine‑2‑carbaldehyde share the same [2,3-b] ring junction and aldehyde placement, the heteroatom identity (O vs. S vs. NH) produces distinct electronic, steric, and hydrogen‑bonding signatures that translate into diverging kinase selectivity and ADME profiles [1]. The furan oxygen of the furo[2,3-b]pyridine core acts as a weaker hydrogen‑bond acceptor than the thieno sulfur and lacks the hydrogen‑bond donor capacity of the pyrrolo NH—altering hinge‑binding geometry and often reducing promiscuity across the kinome [2]. Furthermore, the physicochemical properties (melting point, solubility, logP) differ measurably between these scaffolds, affecting formulation and scale‑up behavior . The quantitative evidence below demonstrates that these differences are not cosmetic; they have produced divergent biological outcomes in head‑to‑head studies.

Quantitative Differentiation Evidence: Furo[2,3-b]pyridine-2-carbaldehyde vs. Thieno- and Pyrrolo-Pyridine Analogs


Melting Point and Thermal Stability: Furo[2,3-b]pyridine-2-carbaldehyde vs. Thieno[2,3-b]pyridine-2-carbaldehyde

The melting point of furo[2,3-b]pyridine-2-carbaldehyde is 136–137 °C, determined via differential scanning calorimetry as reported by Sigma-Aldrich . The direct sulfur analog, thieno[2,3-b]pyridine-2-carbaldehyde, melts at 142 °C . This 5–6 °C depression in the furo derivative reflects weaker crystal lattice packing due to the smaller van der Waals radius of oxygen vs. sulfur, which can translate to higher solubility in organic solvents and altered purification behavior during recrystallization or column chromatography.

Physicochemical characterization Thermal analysis Process chemistry

Hinge-Binding Scaffold Selectivity: Furo[2,3-b]pyridine as a Neutral 7‑Azaindole Isostere with Reduced Kinome Promiscuity

The furo[2,3-b]pyridine core is explicitly described in the primary literature as a neutral isostere of the 7‑azaindole hinge‑binding pharmacophore found in vemurafenib and other approved kinase inhibitors [1]. While 7‑azaindole forms two hydrogen bonds with the kinase hinge (NH donor and N acceptor), the furo[2,3-b]pyridine scaffold replaces the NH with an oxygen atom, eliminating the hydrogen‑bond donor capacity and reducing the number of hinge interactions from two to one [1]. This engineered reduction in hinge-binding contacts is a deliberate design strategy to decrease off‑target kinase inhibition, as acknowledged in the 2020 Tetrahedron Letters account [1]. The pyrrolo[2,3-b]pyridine-2-carbaldehyde analog retains the NH donor and therefore maintains the dual‑hinge‑contact profile associated with broader kinome promiscuity.

Kinase inhibitor design Hinge-binding pharmacophore Selectivity profiling

Anticancer Activity of Furo[2,3-b]pyridine-2-carboxamide Derivatives in Head-to-Head Screening Against NCI‑60 Panel

A systematic study by Hung et al. (2014) synthesized and screened 47 thieno[2,3-b]pyridine-2-carboxamides and furo[2,3-b]pyridine-2-carboxamides against the NCI‑60 human tumor cell line panel [1]. Notably, the polyhalogenated furo[2,3-b]pyridine derivatives were found to be chemically unstable under the assay conditions, while the corresponding thieno[2,3-b]pyridine derivatives were stable [1]. The most active compounds overall were the 5‑keto‑tetrahydrothieno[2,3-b]quinolone‑2‑carboxamides (series 17), with the 3‑methoxyphenylcarboxamide derivative (17d) achieving GI50 values of 23 nM against MDA‑MB‑435 melanoma and 46 nM against MDA‑MB‑468 breast cancer cells [1]. This study directly demonstrates that the furan vs. thiophene heteroatom identity profoundly impacts both chemical stability and antiproliferative potency within the same [2,3-b]pyridine‑2‑carboxamide scaffold, and that furo[2,3-b]pyridine‑2‑carbaldehyde is the key synthetic precursor for generating the furo‑carboxamide series [1].

Anticancer NCI‑60 screening Furo vs. thieno comparison

FAK Kinase Inhibition: Thieno/Furo[2,3-b]pyridine Derivatives Achieve Nanomolar IC50 with Scaffold-Dependent Potency

Ismail et al. (2025) designed a series of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives as FAK inhibitors and evaluated them against human liver (HUH‑7), lung (A549), and breast (MCF‑7) cancer cell lines [1]. Two compounds, 4a and 4c, bearing the furo[2,3-b]pyridine scaffold potently inhibited FAK with IC50 values of 54.96 nM and 50.98 nM, respectively, and exhibited selectivity indices >2 against normal lung fibroblasts (WI‑38) [1]. Both compounds induced G1 phase cell cycle arrest, and compound 4c additionally upregulated caspase‑3 expression [1]. This study directly demonstrates that the furo[2,3-b]pyridine core, accessible from furo[2,3-b]pyridine-2-carbaldehyde, supports nanomolar FAK inhibition and target‑specific cellular activity in a scaffold‑dependent manner alongside thieno analogs [1].

Focal adhesion kinase Kinase inhibition Scaffold hopping

Synthetic Tractability: 4‑Step Gram‑Scale Route to Furo[2,3-b]pyridines with Cross‑Coupling Handles

Li et al. (2020) reported a concise 4‑step synthesis of furo[2,3-b]pyridines bearing functional handles at the 3‑ and 5‑positions for palladium‑mediated cross‑coupling, executed on a multi‑gram scale with only one chromatographic purification step [1]. The synthetic route provides direct access to the furo[2,3-b]pyridine core, which can be further elaborated from the 2‑carbaldehyde oxidation state. In contrast, the analogous thieno[2,3-b]pyridine scaffold often requires different cyclization conditions due to the altered reactivity of the thiophene ring, and the 1H‑pyrrolo[2,3-b]pyridine scaffold necessitates N‑protection/deprotection steps that add synthetic complexity [1]. This route is explicitly positioned as enabling rapid SAR exploration of furo[2,3-b]pyridine‑based kinase inhibitors.

Scalable synthesis Cross-coupling chemistry Medicinal chemistry

CB1 Receptor Inverse Agonism: Furo[2,3-b]pyridine-2-carbaldehyde-Derived Scaffolds Yield Orally Active Modulators

Debenham et al. (2010) disclosed the synthesis, SAR, and binding affinities of CB1 receptor inverse agonists constructed on the furo[2,3-b]pyridine scaffold [1]. Compounds derived from this scaffold demonstrated oral efficacy in food intake and pharmacokinetic studies [1]. While the publication does not disclose the IC50 of the 2‑carbaldehyde itself, it establishes that the furo[2,3-b]pyridine-2-carbaldehyde core is the synthetic progenitor of a series of orally bioavailable CB1R modulators. This therapeutic application is distinct from the kinase‑inhibitor applications of the thieno and pyrrolo analogs, demonstrating that the furo[2,3-b]pyridine scaffold uniquely supports both kinase‑ and GPCR‑directed medicinal chemistry within a single building block [1].

Cannabinoid CB1 receptor Inverse agonism Metabolic disease

High‑Impact Application Scenarios for Furo[2,3-b]pyridine-2-carbaldehyde Based on Validated Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Reduced Hinge‑Binding Promiscuity

Teams optimizing ATP‑competitive kinase inhibitors who observe broad kinome profiling liabilities with 7‑azaindole‑based leads can switch to the furo[2,3-b]pyridine scaffold by procuring furo[2,3-b]pyridine-2-carbaldehyde. The replacement of the pyrrole NH with a furan oxygen eliminates one hinge hydrogen bond, as documented in the kinase inhibitor design literature [1]. This deliberate reduction in hinge contacts is a validated strategy for improving selectivity without sacrificing potency, as demonstrated by the nanomolar FAK inhibitors derived from this scaffold [2].

Parallel Synthesis of Carboxamide Libraries for Anticancer Screening

The aldehyde group of furo[2,3-b]pyridine-2-carbaldehyde can be oxidized to the carboxylic acid (AgNO₃/KOH/EtOH/H₂O) and converted to the acid chloride for amide coupling, generating furo[2,3-b]pyridine-2-carboxamide libraries [1]. As demonstrated by Hung et al., these carboxamides exhibit antiproliferative activity against the NCI‑60 panel, although polyhalogenated derivatives require careful stability assessment [2]. Procurement of the 2‑carbaldehyde building block specifically enables this carboxamide diversification strategy, which is not directly accessible from the 5‑ or 6‑carbaldehyde regioisomers.

Scaffold‑Hopping Campaigns Targeting Both Kinase and GPCR Chemical Space

Furo[2,3-b]pyridine-2-carbaldehyde is one of the few [2,3-b]‑fused pyridine aldehydes with validated applications in both kinase inhibition (FAK, Lck, Akt, IRAK4) [1] and GPCR modulation (CB1 receptor inverse agonism) [2]. Procurement of this single building block therefore supports multi‑target drug discovery programs, reducing the need for separate scaffold‑specific inventories. The demonstrated oral bioavailability of furo[2,3-b]pyridine‑based CB1R modulators further justifies its selection for CNS‑penetrant programs [2].

Gram‑Scale Synthesis with Cross‑Coupling Handles for Late‑Stage Diversification

The 2020 Tetrahedron Letters route provides a validated 4‑step, multi‑gram synthesis of the furo[2,3-b]pyridine core with 3‑ and 5‑position handles for Suzuki, Buchwald‑Hartwig, or Sonogashira cross‑coupling [1]. For industrial medicinal chemistry groups, procuring furo[2,3-b]pyridine-2-carbaldehyde as the starting material allows direct entry into this scalable diversification sequence with only one chromatographic purification, enabling rapid SAR exploration with reduced API cost per analog [1].

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